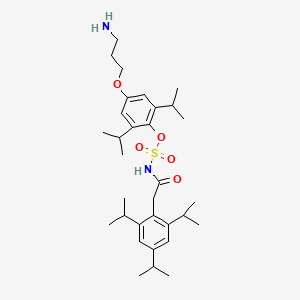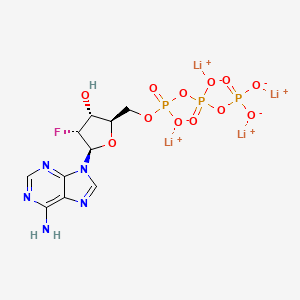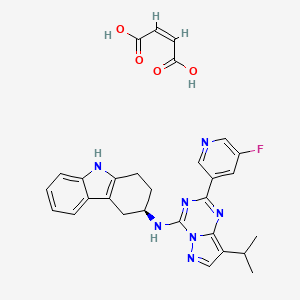![molecular formula C43H83NO8S B11930293 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-3-trimethylammonium propane is a cationic lipid commonly used in the field of molecular biology and biochemistry. It is known for its ability to form liposomes, which are spherical vesicles that can encapsulate nucleic acids and other molecules. This property makes it a valuable tool for gene delivery and transfection studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-trimethylammonium propane is synthesized through the di-esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3-trimethylammonium propane involves large-scale esterification processes. The raw materials, including 2,3-epoxypropyltrimethylammonium chloride and oleic acid, are mixed in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-trimethylammonium propane primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the quaternary ammonium group .
Common Reagents and Conditions
Esterification: Oleic acid, 2,3-epoxypropyltrimethylammonium chloride, catalyst (e.g., sulfuric acid), temperature control.
Hydrolysis: Water, acidic or basic conditions, temperature control.
Substitution: Nucleophiles such as hydroxide ions, temperature control.
Major Products Formed
Esterification: 1,2-Dioleoyl-3-trimethylammonium propane.
Hydrolysis: Oleic acid, 2,3-epoxypropyltrimethylammonium chloride.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
1,2-Dioleoyl-3-trimethylammonium propane has a wide range of applications in scientific research:
Mechanism of Action
1,2-Dioleoyl-3-trimethylammonium propane exerts its effects through the formation of cationic liposomes. These liposomes can encapsulate negatively charged molecules such as DNA and RNA. When introduced into a biological system, the liposomes fuse with the cell membrane, releasing their payload into the cell. The quaternary ammonium group in 1,2-Dioleoyl-3-trimethylammonium propane interacts with the negatively charged cell membrane, facilitating the fusion process .
Comparison with Similar Compounds
1,2-Dioleoyl-3-trimethylammonium propane is often compared with other cationic lipids such as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-dioleoyl-3-trimethylammonium propane (DOTAP). While all these compounds are used for gene delivery and transfection, 1,2-Dioleoyl-3-trimethylammonium propane is unique due to its higher efficiency in forming stable liposomes and its ability to trigger immune responses .
Similar Compounds
- N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
- 1,2-dioleoyl-3-trimethylammonium propane (DOTAP)
Properties
Molecular Formula |
C43H83NO8S |
|---|---|
Molecular Weight |
774.2 g/mol |
IUPAC Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+; |
InChI Key |
RSMRWWHFJMENJH-AFLLVNNISA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)


![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)




![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)



![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)

